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Compound of Interest

Compound Name: Oteseconazole

Cat. No.: B609789

Introduction: Oteseconazole (formerly VT-1161) is a novel, orally bioavailable tetrazole
antifungal agent developed for the treatment of fungal infections, particularly recurrent
vulvovaginal candidiasis (RVVC).[1] As a selective inhibitor of fungal cytochrome P450 enzyme
51 (CYP51), it represents a significant advancement in antifungal therapy, offering enhanced
potency and a potentially improved safety profile compared to earlier-generation azoles.[2][3]
This technical guide provides an in-depth overview of the preclinical studies that have
elucidated the mechanism of action, efficacy, pharmacokinetics, and safety of oteseconazole.

Mechanism of Action

Oteseconazole's primary mechanism of action is the inhibition of fungal CYP51, also known as
lanosterol 14a-demethylase.[4][5] This enzyme is critical for the biosynthesis of ergosterol, an
essential component of the fungal cell membrane that is analogous to cholesterol in
mammalian cells.[3][6] By binding to and inhibiting fungal CYP51, oteseconazole disrupts the
integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol
intermediates and ultimately fungal cell death.[1][6]

A key feature of oteseconazole is its high selectivity for fungal CYP51 over human CYP
enzymes.[2][7] The incorporation of a tetrazole metal-binding group enhances this selectivity,
minimizing off-target interactions and the potential for drug-drug interactions and adverse
effects commonly associated with other azole antifungals.[4][6] Preclinical studies have
demonstrated that oteseconazole binds at least 2,200-fold more tightly to fungal CYP51 than
to human CYP51.[2]
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In Vitro Studies
Antifungal Activity

Oteseconazole has demonstrated potent in vitro activity against a broad spectrum of Candida
species, including isolates with reduced susceptibility to fluconazole.[2] In comparative studies,
oteseconazole was, on average, more than 40-fold more potent than fluconazole against most
Candida species.[2][7] Notably, against fluconazole-resistant C. glabrata, the minimal inhibitory
concentration (MIC) of oteseconazole was found to be up to 64-fold lower than that of
fluconazole.[7][8] In vitro activity has also been shown against clinical isolates of Coccidioides
immitis and Coccidioides posadasii.[2]

Quantitative Data: In Vitro Susceptibility of Candida
Isolates

Otesecon Otesecon Otesecon Fluconaz

Fluconaz Fluconaz
ole MIC50 ole MIC90

(ng/mL) (ng/mL)

Fungal azole MIC azole azole ole MIC
Species Range MIC50 MIC90 Range

(ng/mL) (ng/imL) (ng/mL) (ng/mL)

<0.0005 to <0.06 to

All Isolates 0.002 0.06 0.25 8
>0.25 >32

C. albicans N/A N/A 0.25 N/A N/A 4
0.002 to

C. glabrata 0.03 0.125 <0.06t032 2 16
>0.25

Data compiled from Phase 3 clinical studies.[7][9]

Experimental Protocol: Broth Microdilution for
Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of oteseconazole is determined using the broth
microdilution method, following standardized protocols from the Clinical and Laboratory
Standards Institute (CLSI).[10]
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Preparation of Oteseconazole: A stock solution is prepared in a suitable solvent like
dimethyl sulfoxide (DMSO).[10] Serial two-fold dilutions are then made in RPMI-1640
medium to achieve the desired concentration range for testing.[10]

Fungal Inoculum Preparation:Candida isolates are subcultured on Sabouraud Dextrose Agar
and incubated at 35°C for 24-48 hours.[11] Colonies are suspended in sterile saline, and the
turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640
medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103
cells/mL.[10][11]

Assay Procedure: 100 pL of each oteseconazole dilution is dispensed into the wells of a 96-
well microtiter plate. Each well is then inoculated with 100 pL of the standardized fungal
suspension.[10][12] Growth and sterility control wells are included on each plate.[10]

Incubation and Endpoint Determination: The microtiter plates are incubated at 35°C for 24-
48 hours.[10] The Minimum Inhibitory Concentration (MIC) is determined as the lowest
concentration of oteseconazole that causes a significant inhibition of fungal growth
compared to the growth control.[10]
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Broth microdilution experimental workflow.

In Vivo Studies
Efficacy in Animal Models

In vivo studies using a murine model of experimental acute vaginitis have demonstrated the
efficacy of orally administered oteseconazole.[2] Treatment with oteseconazole resulted in a
statistically significant suppression of Candida burden compared to placebo at 1 and 4 days
post-treatment.[2] This efficacy was also observed against fluconazole-resistant yeast strains.

[2]

Preclinical Pharmacokinetics
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Pharmacokinetic studies in murine models revealed high oral bioavailability (73%) of
oteseconazole, with vaginal tissue concentrations consistent with plasma levels.[2] The drug
exhibits a long half-life of over 48 hours in this model.[2] In vitro plasma protein binding of
oteseconazole is high across multiple species: 97.6% in murine, 99.5% in rat, 99.4% in dog,
and 99.5% in human plasma.[2]

Quantitative Data: Preclinical Pharmacokinetic
Parameters

. Human (In
Parameter Murine Model Rat Dog .
Vitro)
Oral
_ o 73% N/A N/A N/A
Bioavailability
Half-life >48 hours N/A N/A ~138 days[13]
Plasma Protein
97.6% 99.5% 99.4% 99.5-99.7%[13]

Binding

Data from murine models and in vitro plasma protein binding studies.[2][13]

Experimental Protocol: Murine Model of Vulvovaginal
Candidiasis

 Induction of Susceptibility: To mimic the human condition, female mice are typically rendered
susceptible to vaginal infection by inducing a state of pseudoestrus. This is often achieved
through the subcutaneous administration of estrogen.[14][15]

e Fungal Inoculation: A suspension of Candida albicans is prepared, and a defined inoculum is
introduced intravaginally.

o Treatment Administration: Oteseconazole is administered orally at various doses and
schedules. A control group receives a placebo.[2]

o Assessment of Fungal Burden: At specified time points post-infection and treatment, vaginal
lavage is performed. The collected samples are then cultured on appropriate agar plates to
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quantify the number of colony-forming units (CFUs), providing a measure of the fungal
burden.[2][16]

o Data Analysis: The fungal burden in the oteseconazole-treated groups is compared to the
placebo group to determine the efficacy of the drug in reducing the infection.[2]
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Workflow for the in vivo murine model of VVC.
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Toxicology

Preclinical toxicology studies are essential to establish the safety profile of a new drug
candidate. Based on animal studies, oteseconazole has been associated with a risk of
embryo-fetal toxicity.[17] In pre- and postnatal development studies in rats, ocular abnormalities
were observed in the offspring of pregnant rats administered the drug.[17] Due to these
findings and the long half-life of the drug (approximately 138 days in humans), which results in
a drug exposure window of about 690 days, oteseconazole is contraindicated in females of
reproductive potential, as well as in pregnant and lactating women.[13][17]

Resistance Profile

The potential for resistance to oteseconazole has been investigated. In vitro studies have
shown that increases in oteseconazole MICs can be associated with the upregulation of efflux
pumps (such as CDR1 and MDR1) and the azole target enzyme, CYP51.[5][13] However,
oteseconazole has demonstrated that it can maintain meaningful clinical activity against some
Candida species that are resistant to fluconazole.[5][18]

Conclusion

The preclinical data for oteseconazole demonstrate its potent and selective antifungal activity,
particularly against a broad range of Candida species, including fluconazole-resistant isolates.
[2][7] Its mechanism of action, centered on the highly selective inhibition of fungal CYP51,
underpins its efficacy and favorable safety profile concerning off-target effects.[2][4] In vivo
studies have confirmed its efficacy in relevant animal models of fungal infection.[2] While
preclinical toxicology studies have identified a risk of embryo-fetal toxicity, leading to
contraindications in women of reproductive potential, the overall preclinical profile of
oteseconazole has established it as a promising therapeutic agent for the management of
recurrent vulvovaginal candidiasis.[17][19]
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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